(7Z)-7-TRICOSENE

Lepidoptera pheromones Integrated pest management Field trapping

(7Z)-7-Tricosene (CAS 52078-42-9), a 23-carbon alkene with a cis double bond at position 7, is an insect cuticular hydrocarbon and pheromone. It is produced endogenously in various insect species including Drosophila melanogaster males and Aleochara curtula.

Molecular Formula C23H46
Molecular Weight 322.6 g/mol
Cat. No. B013431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7Z)-7-TRICOSENE
Synonymstricos-7-ene; 7-Tricosene, 52078-42-9, 52078-57-6, Tricosene (7Z), 7-Tricosene, (7Z)-, AGN-PC-0016LT, CTK1G3454, CTK1H2664, AG-F-77074; 
Molecular FormulaC23H46
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCCCCCC
InChIInChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13-
InChIKeyIRYCVIRCWSSJOW-SQFISAMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7Z)-7-Tricosene Specifications and Primary Pheromone Function


(7Z)-7-Tricosene (CAS 52078-42-9), a 23-carbon alkene with a cis double bond at position 7, is an insect cuticular hydrocarbon and pheromone. It is produced endogenously in various insect species including Drosophila melanogaster males and Aleochara curtula [1]. Its primary behavioral role differs across species: in Drosophila, it inhibits male-male courtship and promotes aggression [2]; in Lepidoptera, it serves as a component of female-produced sex pheromones that attract conspecific males [3].

Why (7Z)-7-Tricosene Cannot Be Substituted with Other Tricosene Isomers


The position and configuration of the double bond in tricosenes critically determine species-specific bioactivity and behavioral outcomes. For example, (Z)-9-tricosene (muscalure) functions as a female-produced sex attractant in Musca domestica, eliciting male courtship behavior [1]. In contrast, (7Z)-7-tricosene acts as an inhibitory pheromone that reduces male-male courtship in Drosophila or serves as a secondary pheromone component in Lepidoptera that is unattractive alone but synergistically enhances trap catch when combined with the primary pheromone [2]. The (E)-7-tricosene isomer exhibits distinct biological activity profiles, and even minor structural variations among C23 alkenes produce divergent receptor activation and field efficacy [3]. Therefore, substituting (7Z)-7-tricosene with other tricosene isomers or alternative C23 hydrocarbons will not replicate its intended research or industrial function.

Quantitative Evidence for (7Z)-7-Tricosene Differentiation in Scientific Applications


Synergistic Enhancement of Trap Catch in Raspberry Bud Moth Monitoring

(7Z)-7-tricosene alone was unattractive to male raspberry bud moth (Heterocrossa rubophaga), but when combined with the primary pheromone component (7Z)-nonadecen-11-one, it more than doubled male moth trap catch across all doses tested compared to (7Z)-nonadecen-11-one alone [1]. The optimized blend consisted of 300 µg of (7Z)-nonadecen-11-one and 300 µg of (7Z)-tricosene [1].

Lepidoptera pheromones Integrated pest management Field trapping

Essential Role in Drosophila Aggression and Courtship Regulation

In Drosophila melanogaster, (z)-7-tricosene was found to be essential for normal levels of male-male aggression. Sensitivity to (z)-7-tricosene, mediated by the gustatory receptor Gr32a, was required for the aggression-promoting effect of 11-cis-vaccenyl acetate (cVA) [1]. This established a hierarchical regulatory relationship between the two pheromones.

Drosophila behavior Neurogenetics Gustatory receptors

Potentiation of Peach Fruit Moth Pheromone Attraction

A sex pheromone composition comprising (Z)-7-tricosene and (Z)-13-eicosen-10-one was demonstrated to have higher attractiveness to peach fruit moth (Carposina sasakii) than conventional single-component formulations [1]. The composition provides a practical alternative to pesticide-intensive control strategies for this orchard pest [1].

Orchard pest control Pheromone synergism Mating disruption

Efficient Industrial Synthesis Process Enables Scalable Production

A patented process for preparing (7Z)-7-tricosene was developed that enables economical and efficient production through a coupling reaction between a nucleophilic reagent, a (7Z)-15-halo-7-pentadecene compound, and a 1-halooctane compound [1]. This process addresses prior limitations in commercial availability and cost of the compound [1].

Pheromone manufacturing Process chemistry Scalable synthesis

Functional Distinction from (Z)-9-Tricosene in House Fly Behavioral Assays

In Musca domestica, (Z)-9-tricosene (muscalure) functions as a female-produced sex attractant that induces male courtship behavior in pseudofly assays, whereas the (E)-9-tricosene isomer was inactive [1]. (Z)-9-tricosene also elicits dose-dependent aggregation of gravid females in oviposition bioassays [2]. (7Z)-7-tricosene does not share these behavioral functions in house flies, underscoring the non-interchangeability of tricosene isomers across dipteran systems [1].

Diptera pheromones Behavioral pharmacology Oviposition behavior

First Direct Demonstration of Cuticular Hydrocarbon Pheromone Detection

Using behavioral and electrophysiological measures, Z-7-tricosene provided the first direct demonstration that an insect cuticular hydrocarbon is detected as a sex pheromone [1]. Gustatory neurons of the labial palps respond to Z-7-tricosene and to bitter stimuli, with cross-adaptation indicating shared neural pathways [1].

Chemosensory neurobiology Pheromone receptors Drosophila gustation

Validated Application Scenarios for (7Z)-7-Tricosene Based on Evidence


Improved Monitoring of Raspberry Bud Moth in Commercial Berry Crops

As demonstrated in field trials, a lure containing 300 µg (7Z)-nonadecen-11-one plus 300 µg (7Z)-7-tricosene more than doubles trap catch of male Heterocrossa rubophaga compared to the single-component lure [1]. This improved sensitivity enables earlier detection of pest populations and more accurate phenology tracking, directly supporting integrated pest management programs in Rubus berry production [1].

Drosophila Neurogenetics Research on Aggression and Courtship

(7Z)-7-tricosene is required for normal levels of male-male aggression and is the upstream regulator of the aggression-promoting effect of cVA in Drosophila melanogaster [1]. Researchers investigating the hierarchical organization of pheromone signaling, the function of gustatory receptor Gr32a, or the neural circuits underlying sex-specific social behaviors must use (7Z)-7-tricosene as the standard reference compound [1].

Peach Fruit Moth Control in Orchard Pest Management

A pheromone composition comprising (Z)-7-tricosene and (Z)-13-eicosen-10-one provides higher attractiveness than conventional single-component formulations for Carposina sasakii, a major pest of apples and peaches [1]. This blend can be deployed in monitoring traps for emergence forecasting, in mass trapping programs, or in mating disruption strategies to reduce pesticide reliance in rosaceous fruit orchards [1].

Chemosensory Neurobiology: Contact Pheromone Detection Studies

Z-7-tricosene was the first insect cuticular hydrocarbon directly demonstrated to be detected as a sex pheromone [1]. It activates gustatory neurons that also respond to bitter tastants, providing a model system for studying cross-modal sensory integration and contact chemoreception [1]. This compound is essential for any laboratory investigating the molecular and neural basis of pheromone perception in insects [1].

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